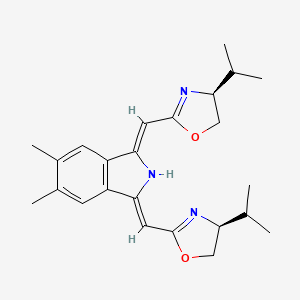
(4S,4'S)-2,2'-((1Z,1'Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) is a complex organic compound that features a unique combination of isoindoline and oxazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. The starting materials often include 5,6-dimethylisoindoline and 4-isopropyl-4,5-dihydrooxazole. The key steps may involve:
- Formation of the isoindoline core.
- Introduction of the oxazole rings.
- Coupling reactions to form the final product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Optimization of temperature and pressure conditions.
- Purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, (4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) could be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers, coatings, and other materials.
作用机制
The mechanism of action of (4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways involved depend on the biological context in which the compound is studied. For example, it may inhibit enzyme activity or modulate receptor signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other isoindoline and oxazole derivatives. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets (4S,4’S)-2,2’-((1Z,1’Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) apart is its specific combination of functional groups and stereochemistry. This unique structure can result in distinct reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C24H31N3O2 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
(4S)-2-[(Z)-[(3Z)-5,6-dimethyl-3-[[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H31N3O2/c1-13(2)21-11-28-23(26-21)9-19-17-7-15(5)16(6)8-18(17)20(25-19)10-24-27-22(12-29-24)14(3)4/h7-10,13-14,21-22,25H,11-12H2,1-6H3/b19-9-,20-10-/t21-,22-/m1/s1 |
InChI 键 |
YZRSRZXLFOXLOS-DOXFUBMESA-N |
手性 SMILES |
CC1=CC\2=C(/C(=C/C3=N[C@H](CO3)C(C)C)/N/C2=C\C4=N[C@H](CO4)C(C)C)C=C1C |
规范 SMILES |
CC1=CC2=C(C=C1C)C(=CC3=NC(CO3)C(C)C)NC2=CC4=NC(CO4)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
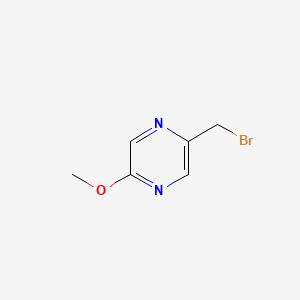
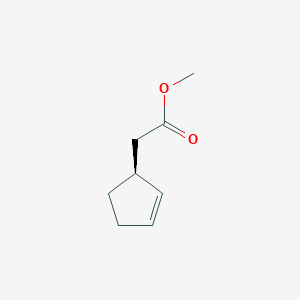
![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)
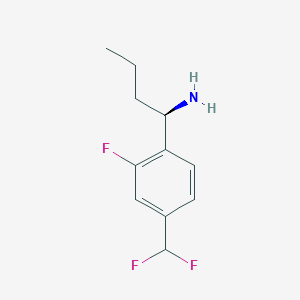
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)


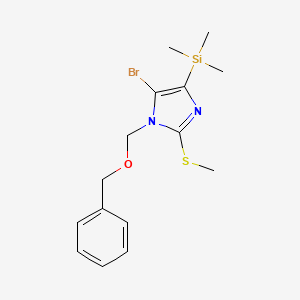
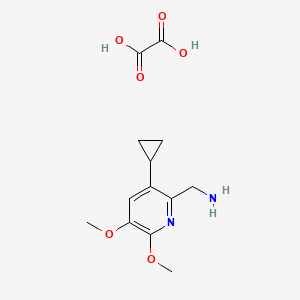
![5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
